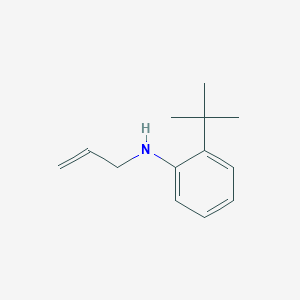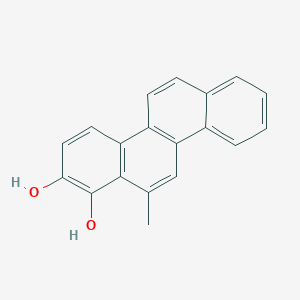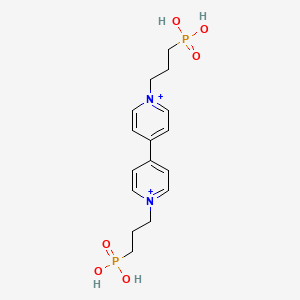
1,4-Difluoropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Difluoropyrene can be synthesized through several methods, including direct fluorination and substitution reactions. One common approach involves the fluorination of pyrene using elemental fluorine or fluorinating agents such as Selectfluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the 1 and 4 positions of the pyrene molecule.
Another method involves the substitution of hydrogen atoms in pyrene with fluorine atoms using nucleophilic aromatic substitution reactions. This process often requires the use of strong bases and fluorinating reagents to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process must ensure high yield and purity of the final product, often requiring multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Difluoropyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated pyrene derivatives.
Reduction: Dihydro-1,4-Difluoropyrene.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Difluoropyrene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1,4-Difluoropyrene depends on its specific application. In biological systems, the compound may interact with cellular components through its aromatic structure and fluorine atoms, affecting various molecular targets and pathways. For example, its fluorescence properties can be used to track cellular processes and interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Difluoropyrene: Another fluorinated pyrene derivative with fluorine atoms at the 1 and 2 positions.
1,3-Difluoropyrene: Fluorinated at the 1 and 3 positions, exhibiting different reactivity and properties.
1,6-Difluoropyrene: Fluorinated at the 1 and 6 positions, used in similar applications but with distinct chemical behavior.
Uniqueness
1,4-Difluoropyrene is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects compared to other fluorinated pyrene derivatives. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and properties.
Propiedades
Número CAS |
185141-28-0 |
|---|---|
Fórmula molecular |
C16H8F2 |
Peso molecular |
238.23 g/mol |
Nombre IUPAC |
1,4-difluoropyrene |
InChI |
InChI=1S/C16H8F2/c17-13-7-6-12-14(18)8-10-3-1-2-9-4-5-11(13)16(12)15(9)10/h1-8H |
Clave InChI |
HIPCUSRYZSIVKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=C(C4=C3C(=C(C=C4)F)C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)


![1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]-](/img/structure/B12562935.png)

![4-Chloro-2-[(2-ethoxyphenyl)methyl]naphthalen-1-ol](/img/structure/B12562942.png)
![Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane](/img/structure/B12562943.png)
![3,3',5,5'-Tetrakis[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-4,4'-diol](/img/structure/B12562945.png)
![2-(Dodecylsulfanyl)-6-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12562949.png)



![Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide](/img/structure/B12562964.png)

